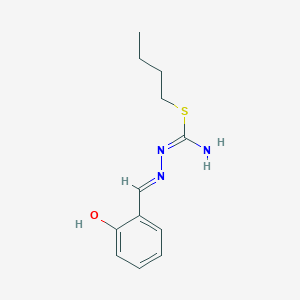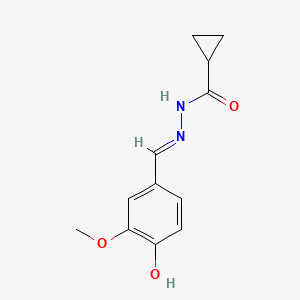![molecular formula C17H19N3O2 B3723394 N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3723394.png)
N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Overview
Description
N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of both hydroxy and methyl groups attached to a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 2-(4-methylanilino)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as electrosynthesis, which offers a greener and more sustainable approach to amide synthesis. This method utilizes electrochemical conditions to facilitate the reaction, reducing the need for harsh chemicals and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with bacterial receptors, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxy-5-methylphenylazo)acetanilide: An azo dye with a similar structure, used in various industrial applications.
2’-Hydroxy-5’-methylacetophenone: A related compound with similar functional groups, used in the synthesis of other organic molecules.
Uniqueness
N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide is unique due to its specific combination of functional groups and its potential applications in multiple scientific fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-6-15(7-4-12)18-11-17(22)20-19-10-14-9-13(2)5-8-16(14)21/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQPUDXLGAPEAF-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=CC(=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B3723314.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B3723316.png)
![2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3723319.png)
![N'~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE](/img/structure/B3723331.png)

![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[(2-phenylethyl)amino]propylidene}cyclohexanecarboxylate](/img/structure/B3723343.png)

![N,N'-bis[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]octanediamide](/img/structure/B3723355.png)
![N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B3723357.png)
![2-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3723358.png)
![4-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B3723369.png)

![N'~3~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]NICOTINOHYDRAZIDE](/img/structure/B3723379.png)
![2-[(E)-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]methyl]phenol](/img/structure/B3723406.png)
